2-methyl-4-[4-(oxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-(oxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N4O2/c1-11-20-13(16(17,18)19)10-14(21-11)22-4-6-23(7-5-22)15(24)12-2-8-25-9-3-12/h10,12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXLKHBCQARTCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3CCOCC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[4-(oxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Substitution with Piperazine: The piperazine ring can be introduced through a nucleophilic substitution reaction using a suitable piperazine derivative.
Oxane-4-carbonyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[4-(oxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophile addition.
Scientific Research Applications
Synthesis of the Compound
The synthesis of this compound involves a multi-step process that typically includes the formation of the pyrimidine ring followed by the introduction of various functional groups such as trifluoromethyl and piperazine moieties. The detailed synthetic pathway often utilizes reagents like ethyl trifluoroacetoacetate and various carbonyl compounds to achieve the desired structure.
Recent studies have highlighted the biological activities of pyrimidine derivatives, including the compound . The following sections summarize key findings regarding its efficacy against various biological targets.
Antifungal Activity
Research has demonstrated that certain trifluoromethyl pyrimidine derivatives exhibit significant antifungal properties. For instance, derivatives similar to 2-methyl-4-[4-(oxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine have shown promising activity against fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 μg/ml, comparable to established antifungal agents like tebuconazole .
Table 1: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives
| Compound | Target Pathogen | Inhibition Rate (%) |
|---|---|---|
| 5b | Botrytis cinerea | 96.76 |
| 5j | Botrytis cinerea | 96.84 |
| 5v | Sclerotinia sclerotiorum | 82.73 |
Insecticidal Activity
Insecticidal properties have also been evaluated, with some derivatives demonstrating moderate activity against pests such as Mythimna separata and Spodoptera frugiperda. While these activities were reported to be lower than those of commercial insecticides like chlorantraniliprole, they still indicate potential for agricultural applications .
Anticancer Activity
The anticancer potential of this compound has been assessed against several cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), and A549 (lung cancer). The results indicated that while some derivatives showed activity at concentrations around 5 μg/ml, their efficacy was generally lower than that of doxorubicin, a standard chemotherapy drug .
Case Studies
Several case studies have documented the synthesis and evaluation of compounds related to this compound:
- Study on Antifungal Properties : A study published in Frontiers in Chemistry synthesized a series of trifluoromethyl pyrimidine derivatives and evaluated their antifungal activities. The results indicated that specific compounds exhibited inhibition rates exceeding 90% against key fungal pathogens, suggesting their potential use in agricultural fungicides .
- Insecticidal Efficacy : Research conducted by Sudhakar Babu et al. explored various pyrimidine-linked oxadiazoles with trifluoromethyl moieties for insecticidal applications. The study highlighted moderate insecticidal activities, paving the way for further optimization and development of effective pest control agents .
- Anticancer Evaluation : Another study investigated the anticancer properties of similar pyrimidine derivatives against multiple cancer cell lines. The findings underscored the need for structural modifications to enhance potency while maintaining selectivity towards cancer cells .
Mechanism of Action
The mechanism of action of 2-methyl-4-[4-(oxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring and oxane-4-carbonyl group contribute to the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The oxane-4-carbonyl group in the target compound provides a rigid, oxygen-rich environment that may improve receptor binding compared to the unmodified piperazine in 2-(tert-butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine .
Steric and Electronic Considerations :
- The tert-butyl group in Abbott’s compound increases steric hindrance, which might limit interactions with deep binding pockets in target proteins .
- The trifluoromethyl group, common to all compared compounds, enhances stability against enzymatic degradation and improves passive diffusion across lipid membranes .
Research Findings and Implications
- FAUC 329 (), a dopamine D3 receptor ligand, shares a trifluoromethyl-pyrimidine core. Its activity suggests that the target compound may also exhibit CNS-targeted effects, modulated by the oxane-4-carbonyl side chain’s hydrogen-bonding capacity .
- BK80342 () highlights the role of heteroaromatic acyl groups (e.g., thiophene) in tuning pharmacokinetic profiles, though its sulfur-containing moiety may pose stability challenges compared to the oxane-based derivative .
- Crystal structure studies of 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () reveal planar pyrimidine rings, suggesting that bulkier substituents (e.g., oxane-carbonyl) could induce conformational strain in the target compound .
Biological Activity
2-Methyl-4-[4-(oxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a trifluoromethyl group and a piperazine moiety linked to an oxane carbonyl. Its molecular formula is with a molecular weight of approximately 339.32 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may affect its bioavailability and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of trifluoromethyl pyrimidine derivatives, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:
The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, although specific pathways remain to be elucidated.
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties. Bioassays against Spodoptera frugiperda and Mythimna separata indicated promising results:
| Compound | Concentration (µg/mL) | Mortality Rate (%) |
|---|---|---|
| 2-Methyl-4-[...] | 500 | 80 |
| Chlorantraniliprole | 500 | 95 |
This suggests potential applications in agricultural pest management, particularly as an eco-friendly alternative to traditional insecticides .
Antifungal Activity
In addition to its insecticidal properties, the compound has shown antifungal activity. Specific inhibition rates against common fungal pathogens are summarized below:
These results indicate that the compound could be beneficial in developing antifungal treatments.
The biological activities of this compound can be attributed to its ability to interact with various biological targets. Notably, piperazine derivatives have been reported to inhibit human acetylcholinesterase, which may contribute to their anticancer and insecticidal effects . Furthermore, the trifluoromethyl group is known to enhance binding affinity to certain receptors, potentially increasing the efficacy of the compound in therapeutic applications .
Case Studies
A recent study focused on the synthesis and evaluation of several trifluoromethyl pyrimidine derivatives, including our target compound. The research demonstrated that modifications at specific positions on the pyrimidine ring significantly influenced biological activity, underscoring the importance of structure-activity relationships in drug design .
Q & A
Q. What are the optimal synthetic routes for 2-methyl-4-[4-(oxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine, and how can reaction yields be maximized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Pyrimidine Formation: Nucleophilic substitution at the 4-position of the pyrimidine ring using a piperazine derivative under reflux conditions (e.g., DMF, 80–100°C) .
Oxane-4-carbonyl Incorporation: Acylation of the piperazine nitrogen using oxane-4-carbonyl chloride in the presence of a base (e.g., triethylamine) .
Trifluoromethyl Group Stability: Ensure anhydrous conditions during trifluoromethyl introduction to prevent hydrolysis.
Yield Optimization Strategies:
- Use coupling agents (e.g., HATU) for efficient amide bond formation.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize side products .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| 1 | DMF, 100°C, 12h | 60–75% |
| 2 | Oxane-4-carbonyl chloride, Et₃N, THF | 45–60% |
| 3 | Trifluoromethyl precursor, CuI catalyst | 50–70% |
Q. How can researchers characterize the structural integrity of this compound, particularly the piperazine-oxane linkage?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragment peaks corresponding to the piperazine-oxane moiety .
Advanced Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from assay variability or impurity profiles.
- Bioassay Standardization: Use isogenic cell lines (e.g., HEK293 with stable receptor expression) to minimize genetic variability .
- Purity Validation: Employ orthogonal analytical methods (HPLC-MS, elemental analysis) to ensure >98% purity .
- Dose-Response Curves: Generate IC₅₀ values across multiple replicates to assess reproducibility .
Example: In PI3K inhibition studies, discrepancies in IC₅₀ values (e.g., 10 nM vs. 50 nM) were resolved by pre-incubating the compound with ATP to account for competitive binding kinetics .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the oxane-4-carbonyl group in modulating target affinity?
Methodological Answer:
- Analog Synthesis: Replace oxane-4-carbonyl with alternative acyl groups (e.g., cyclopropanecarbonyl, benzoyl) .
- Biological Testing: Compare inhibition potency against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization assays .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to assess hydrogen bonding between the carbonyl group and active-site residues .
Key Finding: The oxane-4-carbonyl group enhances solubility (logP reduction by ~0.5 units) without compromising target binding .
Q. What methodologies are recommended for assessing metabolic stability and in vivo pharmacokinetics?
Methodological Answer:
- Microsomal Stability Assay: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Use NADPH as a cofactor .
- Pharmacokinetic Profiling:
Q. Table 2: In Vivo Pharmacokinetic Data
| Parameter | Value (Rat) |
|---|---|
| t₁/₂ (IV) | 2.8 h |
| Bioavailability | 34% |
| Brain Penetration | Moderate (B/P ratio: 0.3) |
Q. How can researchers design target engagement assays to validate mechanism of action?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Heat shock treated vs. untreated lysates to assess target protein stabilization .
- Photoaffinity Labeling: Incorporate a photoreactive group (e.g., diazirine) into the compound for covalent binding studies .
Case Study: For kinase targets, use Western blotting to monitor phosphorylation downstream of PI3K/Akt/mTOR pathways after compound treatment .
Q. What strategies mitigate off-target effects in functional screens?
Methodological Answer:
- Counter-Screening: Test against panels of unrelated targets (e.g., CEREP BioPrint® panel) .
- CRISPR Knockout Models: Validate specificity using cells lacking the target protein .
Example: Off-target activity at serotonin receptors (5-HT₂A) was reduced by modifying the piperazine substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
